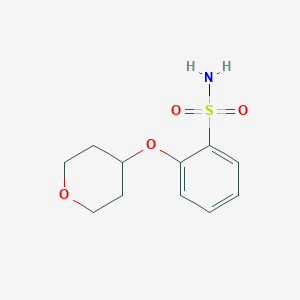
2-((Tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide is an organic compound that features a tetrahydropyran ring attached to a benzenesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide typically involves the reaction of tetrahydropyran-4-ol with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Tetrahydropyran-4-ol+Benzenesulfonyl chloride→this compound
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
科学的研究の応用
2-((Tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((Tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
類似化合物との比較
- 4-((Tetrahydro-2H-pyran-2-yl)oxy)benzenesulfonamide
- 2-((Tetrahydro-2H-pyran-2-yl)oxy)benzenesulfonamide
- 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide
Comparison: While these compounds share structural similarities, 2-((Tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide is unique due to the position of the tetrahydropyran ring attachment. This positional difference can influence the compound’s reactivity and interaction with biological targets, making it distinct in its applications and effects.
生物活性
2-((Tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide, also referred to by its CAS number 2743759-75-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H15NO4S, with a molecular weight of 257.31 g/mol. The compound features a tetrahydropyran moiety linked to a benzenesulfonamide group, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₄S |
| Molecular Weight | 257.31 g/mol |
| CAS Number | 2743759-75-1 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymatic targets. The sulfonamide group can inhibit various enzymes by mimicking the structure of natural substrates, thus blocking their active sites. This mechanism has been observed in compounds with similar structures, suggesting that it may also apply here.
Anti-inflammatory Effects
Compounds containing sulfonamide groups have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. Although direct studies on this compound are sparse, its structural similarity to known anti-inflammatory agents suggests potential efficacy.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that related compounds with tetrahydropyran moieties exhibit significant inhibition of lipoxygenase enzymes, which are involved in inflammatory processes. This suggests that this compound may have similar effects.
- Ames Test : Preliminary mutagenicity tests such as the Ames test are essential for assessing the safety profile of new compounds. While specific results for this compound are not available, related sulfonamides have shown low mutagenic potential, indicating a favorable safety profile.
- Pharmacokinetics : Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies on similar compounds suggest good oral bioavailability and metabolic stability, which are advantageous for drug development.
特性
IUPAC Name |
2-(oxan-4-yloxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c12-17(13,14)11-4-2-1-3-10(11)16-9-5-7-15-8-6-9/h1-4,9H,5-8H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFUEKREIKKSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC=C2S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














